5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole
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Overview
Description
5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole is a chemical compound with the molecular formula C3H6N4O2S and a molecular weight of 162.17 g/mol . It is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole typically involves the reaction of methyl isocyanide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The compound’s sulfone group is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-tetrazole-5-thiol
- 5-methyl-1H-tetrazole
- 1-phenyl-1H-tetrazole-5-thiol
Uniqueness
5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole is unique due to its sulfone group, which imparts distinct chemical reactivity compared to other tetrazole derivatives. This makes it particularly useful in applications requiring strong electrophilic properties and stability under various reaction conditions .
Properties
IUPAC Name |
1-methyl-5-methylsulfonyltetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2S/c1-7-3(4-5-6-7)10(2,8)9/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIRCVJAEAYCHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96107-86-7 |
Source
|
Record name | 5-methanesulfonyl-1-methyl-1H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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